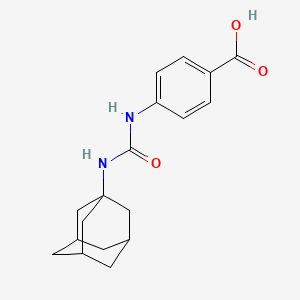

4-(3-Adamantan-1-yl-ureido)-benzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H22N2O3 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

4-(1-adamantylcarbamoylamino)benzoic acid |

InChI |

InChI=1S/C18H22N2O3/c21-16(22)14-1-3-15(4-2-14)19-17(23)20-18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2,(H,21,22)(H2,19,20,23) |

InChI Key |

KBCDTFQYSZRNRK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Adamantan 1 Yl Ureido Benzoic Acid

Multi-Step Organic Reaction Pathways

The primary and most efficient method for synthesizing 4-(3-Adamantan-1-yl-ureido)-benzoic acid involves a direct coupling reaction. This pathway is analogous to the synthesis of similar urea-based compounds, such as 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA). nih.gov The core of this synthesis is the reaction between an isocyanate and an amine.

The synthesis proceeds via the nucleophilic addition of the amino group of 4-aminobenzoic acid to the electrophilic carbonyl carbon of 1-adamantyl isocyanate. This reaction forms the stable urea (B33335) linkage that characterizes the final product.

Key Reaction:

Reactant A: 1-Adamantyl isocyanate

Reactant B: 4-Aminobenzoic acid

Product: this compound

The choice of solvent is critical to ensure high yield and purity. While solvents like DMF or THF can be used, studies on analogous reactions have shown that chlorinated solvents, such as 1,2-dichloroethane, are particularly effective in producing a pure compound with high yields (95-100%) and minimizing the formation of by-products. nih.gov A common crystalline by-product, 1,3-diadamantylurea, can form, especially when using solvents like DMF or THF. nih.gov

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Details |

|---|---|

| Starting Material 1 | 1-Adamantyl isocyanate |

| Starting Material 2 | 4-Aminobenzoic acid |

| Solvent (Recommended) | 1,2-Dichloroethane |

| Potential By-product | 1,3-Diadamantylurea |

| Reaction Type | Nucleophilic Addition |

Derivatization Strategies and Analog Synthesis

Derivatization of the carboxylic acid group of this compound is a key strategy for modifying its properties. Esterification is a common and effective method used to produce analogs with altered solubility and pharmacokinetic profiles. nih.gov

Esterification Processes (e.g., Methyl 4-(1-adamantylcarbamoylamino)benzoate)

The synthesis of Methyl 4-(1-adamantylcarbamoylamino)benzoate, the methyl ester of the parent compound, can be achieved through two primary routes.

Route 1: Direct Esterification This method involves the classic Fischer-Speier esterification of the parent acid. The this compound is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). youtube.com The mixture is typically heated under reflux to drive the reaction to completion.

Route 2: Two-Step Synthesis An alternative pathway involves first synthesizing the methyl ester of the amine starting material, followed by the urea formation reaction.

Esterification of 4-aminobenzoic acid: 4-aminobenzoic acid is first converted to Methyl 4-aminobenzoate (B8803810). This can be accomplished by reacting it with methanol and an acid catalyst. google.com

Urea Formation: The resulting Methyl 4-aminobenzoate is then reacted with 1-adamantyl isocyanate to yield the final product, Methyl 4-(1-adamantylcarbamoylamino)benzoate.

This two-step approach can be advantageous in certain contexts to avoid potential side reactions associated with the harsh acidic conditions of Fischer esterification on the urea moiety.

Table 2: Parameters for the Synthesis of Methyl 4-(1-adamantylcarbamoylamino)benzoate via Direct Esterification

| Parameter | Details |

|---|---|

| Starting Material 1 | This compound |

| Starting Material 2 | Methanol |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |

| Reaction Type | Fischer-Speier Esterification |

| Product | Methyl 4-(1-adamantylcarbamoylamino)benzoate |

The esterification of the parent acid results in compounds that can be more readily formulated in various solvents, which is beneficial for further research and biological studies. nih.gov

Molecular Design Principles and Structure Activity Relationships in Adamantyl Urea Benzoic Acid Scaffolds

Role of the Urea (B33335) Moiety in Enzyme Binding and Inhibition

The urea functionality is a cornerstone of the biological activity observed in many of these compounds, particularly in their role as inhibitors of soluble epoxide hydrolase (sEH). nih.gov This enzyme is crucial in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with roles in inflammation, blood pressure regulation, and pain. mdpi.com The urea moiety in inhibitors is designed to mimic the transition state of the epoxide substrate as it binds within the catalytic site of the sEH enzyme. tandfonline.com

This biomimicry allows the urea group to establish a network of critical hydrogen bonds with key amino acid residues in the enzyme's active site. Molecular docking studies have shown that the urea fragment can form up to four hydrogen bonds with residues such as Tyrosine 383 (Tyr383), Tyrosine 466 (Tyr466), and Aspartate 335 (Asp335). mdpi.com These interactions anchor the inhibitor firmly within the active site, leading to potent and effective inhibition of the enzyme's function. The stability and specific geometry of these hydrogen bonds are central to the high affinity that many urea-based inhibitors exhibit for sEH.

Influence of Adamantane (B196018) and Benzoic Acid Substitutions on Biological Activity

The adamantane group and the benzoic acid ring provide a versatile platform for synthetic modifications to modulate biological activity, solubility, and pharmacokinetic properties. The adamantane moiety, a bulky and highly lipophilic diamondoid structure, typically binds within a hydrophobic pocket of the target enzyme. mdpi.com Its rigid structure also provides metabolic stability to the molecule. mdpi.com

Structure-activity relationship (SAR) studies have demonstrated that substitutions on the adamantane cage can have profound effects on inhibitory potency. For instance, the introduction of halogen atoms like fluorine or chlorine to the adamantane structure of sEH inhibitors has led to a dramatic increase in activity, with some analogs achieving inhibitory concentrations (IC₅₀) in the picomolar range. tandfonline.comtandfonline.com Conversely, adding methyl groups to the adamantane framework has been shown to decrease microsomal stability. mdpi.com The point of attachment of the adamantyl group to the urea linker is also critical; in the context of anti-tuberculosis agents, linking through the secondary 2-position of adamantane resulted in a 40-fold increase in potency compared to the tertiary 1-position linkage. nih.gov

Similarly, modifications to the phenyl ring of the benzoic acid portion or its replacement with other heteroaryl rings can fine-tune the compound's properties. In the pursuit of anti-tuberculosis compounds, replacing the phenyl ring with various heteroaryl systems like oxazoles and isoxazoles was explored to optimize both potency and solubility. nih.gov

| Compound | Modification | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 1-(1-Adamantyl)-3-phenylurea (analog) | Tertiary adamantyl linkage | M. tuberculosis | >40x less potent than secondary linked | nih.gov |

| 1-(2-Adamantyl)-3-phenylurea (analog) | Secondary adamantyl linkage | M. tuberculosis | 40-fold more potent than tertiary linked | nih.gov |

| t-AUCB derivative with 1,3-dimethyladamantyl | Methylation of adamantane | sEH | 0.8 | mdpi.com |

| Fluorinated/Chlorinated t-AUCB analogs | Halogenation of adamantane | sEH | 0.04 - 9.2 | tandfonline.comtandfonline.com |

Conformational Effects and Stereoisomerism in Related Compounds (e.g., cis/trans configurations)

The three-dimensional arrangement of atoms (stereoisomerism) and the rotational freedom around single bonds (conformations) play a significant role in the biological activity of adamantyl-urea-benzoic acid scaffolds. For disubstituted ureas, such as N,N'-diphenylurea, distinct cis and trans conformations are possible, and the energetic preference for one over the other can be influenced by substitutions on the urea nitrogens. nih.gov

In the case of inhibitors related to 4-(3-Adamantan-1-yl-ureido)-benzoic acid, such as t rans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB), the trans configuration of the cyclohexyl ring is explicitly noted as the active isomer for sEH inhibition. nih.govresearchgate.net This highlights the importance of a specific spatial arrangement of the adamantane and benzoic acid moieties for optimal interaction with the enzyme's binding site.

Impact of Linker Variations on Activity and Metabolic Stability

In the context of sEH inhibitors, research has explored the effects of introducing a spacer between the adamantyl group and the ureide moiety. mdpi.com For other types of enzyme inhibitors, such as those targeting histone deacetylases (HDACs), introducing a more rigid alkenyl linker (containing a double bond) instead of a flexible alkyl linker led to a better fit within the active site and improved potency. nih.gov The stability of the linker itself is also crucial, especially in drug-conjugate applications. Studies on small molecule-drug conjugates have shown that the choice of dipeptide linkers, such as valine-citrulline or valine-alanine, resulted in greater serum stability and superior therapeutic activity compared to other dipeptide linkers. nih.gov These findings underscore the strategy of linker modification as a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate, reducing its susceptibility to metabolic degradation while enhancing its biological effect. acs.org

Computational Chemistry and Molecular Modeling Studies of Adamantyl Urea Benzoic Acid Inhibitors

Ligand-Protein Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. acs.org For adamantyl-urea-benzoic acid inhibitors, the primary target is often soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.

Docking studies of adamantyl-urea derivatives into the active site of sEH reveal a consistent binding pattern. The urea (B33335) moiety is a key pharmacophore, forming crucial hydrogen bonds with catalytic residues in the enzyme's active site. Specifically, the carbonyl oxygen of the urea typically forms a hydrogen bond with Tyr383, while the NH groups of the urea can form hydrogen bonds with Asp335. acs.org

In the case of 4-(3-Adamantan-1-yl-ureido)-benzoic acid, the benzoic acid portion can also contribute to binding. The carboxyl group has the potential to form additional hydrogen bonds or ionic interactions with residues at the entrance of the active site, such as Phe497. nih.gov

Table 1: Key Interactions of Adamantyl-Urea Inhibitors with Soluble Epoxide Hydrolase (sEH) from Docking Simulations

| Interacting Residue | Type of Interaction | Contributing Moiety of Inhibitor | Reference |

| Asp335 | Hydrogen Bond | Urea NH | acs.org |

| Tyr383 | Hydrogen Bond | Urea C=O | acs.org |

| Trp336 | Hydrophobic/van der Waals, Cl-π | Adamantyl Group | nih.gov |

| Met339 | Hydrophobic/van der Waals | Adamantyl Group | nih.gov |

| Ile363 | Hydrophobic/van der Waals | Adamantyl Group | nih.gov |

| Phe381 | Hydrophobic/van der Waals, Cl-π | Adamantyl Group | nih.gov |

| Tyr466 | Hydrogen Bond | Urea NH | nih.gov |

| Phe497 | Hydrogen Bond | Carboxyl Group | nih.gov |

This table summarizes common interactions observed in docking studies of adamantyl-urea based inhibitors with sEH. The specific interactions can vary slightly depending on the exact ligand and the crystal structure used.

Molecular Dynamics Simulations for Conformation and Binding Analysis

To further elucidate the dynamic nature of the inhibitor-protein interaction, molecular dynamics (MD) simulations are employed. frontiersin.org These simulations provide a more realistic picture of the conformational changes and the stability of the protein-ligand complex over time in a solvated environment.

MD simulations of sEH in complex with adamantyl-urea based inhibitors have been performed to assess the stability of the binding pose predicted by docking. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation. A stable RMSD profile, typically fluctuating within 1-3 Å for the protein backbone, suggests that the inhibitor remains securely bound in the active site and does not induce significant destabilizing conformational changes in the enzyme. nih.gov

The root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight regions of the protein that are affected by ligand binding. nih.gov For sEH, the residues in the catalytic domain and the hydrophobic pocket that interact with the adamantyl-urea inhibitor are expected to show reduced fluctuations upon binding, indicating a stabilization of these regions. nih.gov

Furthermore, MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over the simulation time. For instance, the hydrogen bonds between the urea moiety of the inhibitor and the catalytic residues of sEH (Asp335, Tyr383, and Tyr466) are expected to be maintained for a significant portion of the simulation time, underscoring their importance for potent inhibition. nih.gov

Table 2: Representative Data from Molecular Dynamics Simulations of sEH-Inhibitor Complexes

| Simulation Parameter | Typical Value/Observation | Significance | Reference |

| Protein RMSD | 1.5 - 2.5 Å | Indicates stability of the protein structure upon ligand binding. | nih.govnih.gov |

| Ligand RMSD | < 2.0 Å relative to binding site | Shows the inhibitor maintains a stable binding pose. | nih.gov |

| Key Hydrogen Bond Occupancy | > 70% | High occupancy confirms the importance of these interactions for binding. | nih.gov |

| RMSF of Active Site Residues | Lower than unbound state | Suggests stabilization of the binding pocket by the inhibitor. | nih.govnih.gov |

This table presents typical values and observations from MD simulations of sEH inhibitors and is intended to be illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For adamantyl-urea-benzoic acid inhibitors, QSAR models can predict the inhibitory potency of new analogs and guide the design of more effective compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be categorized as topological, geometrical, electronic, and physicochemical properties. nih.gov For sEH inhibitors, descriptors related to hydrophobicity (such as logP) and molecular shape are often important due to the nature of the binding pocket. acs.org

Various statistical methods, including Multiple Linear Regression (MLR) and machine learning algorithms like k-Nearest Neighbors (kNN) and Transformer-CNN, are used to build the QSAR model. nih.govnih.gov The predictive power of the model is assessed using statistical parameters such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for a test set of compounds not used in model development. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a three-dimensional visualization of the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields are correlated with biological activity. nih.gov For adamantyl-urea inhibitors, CoMFA and CoMSIA maps would likely highlight the importance of the bulky adamantyl group for steric favorability and the hydrogen-bonding capacity of the urea and benzoic acid moieties for electrostatic interactions.

Table 3: Overview of QSAR Studies on Soluble Epoxide Hydrolase (sEH) Inhibitors

| QSAR Method | Key Descriptors/Fields | Statistical Method | Key Findings | Reference |

| 2D-QSAR | Topological, 2D Pharmacophore, Physicochemical | MLR, Transformer-CNN | Highlights the importance of molecular topology and specific pharmacophoric features for inhibitory activity. | nih.gov |

| Classification QSAR | Topological, Geometrical, Electronic, Polar Surface Area | kNN, LDA, RBFNN | Successfully categorizes compounds as active or inactive based on structural descriptors. | nih.gov |

| 3D-QSAR (Pharmacophore) | H-bond Acceptor, Hydrophobic, Aromatic Ring | Database Mining | Identifies novel sEH inhibitors by searching chemical databases with a validated pharmacophore model. | |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | PLS | Visualizes the spatial regions where specific physicochemical properties influence inhibitory potency. | nih.gov |

This table summarizes different QSAR approaches that have been applied to sEH inhibitors, providing a general framework for understanding the structure-activity relationships of adamantyl-urea-benzoic acid derivatives.

Chemical Biology Applications and Research Utility of Adamantyl Urea Benzoic Acid Compounds

Application as Biological Probes for Cellular Processes

The development of biological probes is crucial for visualizing and understanding the complex processes within living cells. While "4-(3-Adamantan-1-yl-ureido)-benzoic acid" itself has not been extensively documented as a biological probe, the adamantyl-urea scaffold is a prime candidate for the rational design of such tools. The core structure's high affinity and selectivity for specific biological targets, such as soluble epoxide hydrolase (sEH), make it an excellent starting point for creating probes to study enzyme engagement and localization. nih.govresearchgate.net

A key strategy in developing these probes is the attachment of a fluorophore to the inhibitor scaffold. For instance, researchers have successfully created fluorescent sEH inhibitors by replacing a part of a known inhibitor with a fluorophore like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). nih.gov This modification allows for the direct visualization of the enzyme within cells using techniques like fluorescence microscopy. nih.govresearchgate.net Such fluorescent probes are invaluable for studying the subcellular distribution of the target enzyme and for quantifying the engagement of the inhibitor with its target in a cellular context. nih.gov

Furthermore, the adamantyl group itself can enhance the cellular uptake of molecules, a desirable property for intracellular probes. nih.gov The lipophilic nature of the adamantane (B196018) cage facilitates passage through cellular membranes. This has been demonstrated in studies where adamantyl-conjugated peptide nucleic acids showed improved cellular uptake. nih.gov This intrinsic property of the adamantyl group, combined with the specific targeting information from the urea-benzoic acid portion, provides a powerful framework for designing next-generation biological probes.

Tools for Investigating Specific Enzyme-Mediated Pathways

Adamantyl-urea-benzoic acid derivatives have proven to be exceptionally useful as tools for dissecting the roles of specific enzyme-mediated pathways, most notably the soluble epoxide hydrolase (sEH) pathway. The compound trans-4-[4-(3-adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) is a potent and selective inhibitor of sEH and has been widely used in preclinical research. nih.govnih.gov

The sEH enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally protective effects, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). nih.gov By inhibiting sEH, compounds like t-AUCB increase the levels of beneficial EETs, allowing researchers to study the downstream effects of this pathway.

For example, the use of t-AUCB has been instrumental in demonstrating the cardioprotective role of the sEH pathway in ischemia-reperfusion injury. nih.gov Studies have shown that inhibition of sEH by t-AUCB significantly improves the recovery of heart function and reduces infarct size after an ischemic event. nih.gov Similarly, in models of ischemic stroke, t-AUCB has been shown to be neuroprotective, reducing infarct volume and improving functional outcomes. nih.govnih.gov These findings were made possible by having a potent and selective chemical tool to modulate the activity of sEH in a controlled manner.

The mechanism of action of these inhibitors involves mimicking the transition state of the epoxide substrate in the active site of the sEH enzyme. nih.gov The urea (B33335) moiety is a key pharmacophore that interacts with the catalytic residues of the enzyme, while the adamantyl group fits into a hydrophobic pocket, contributing to the high affinity and selectivity of these inhibitors. nih.gov

Role as Lead Compounds in Compound Discovery Efforts

The adamantyl-urea-benzoic acid scaffold represents a highly successful lead structure in the discovery of new drug candidates, particularly for sEH inhibitors. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better drug-like properties. The adamantyl-urea-based sEH inhibitors have demonstrated high potency, with some exhibiting inhibitory constants in the low nanomolar to picomolar range. nih.gov

The value of the adamantyl group in drug design is multifaceted. Its bulky and rigid structure can enhance binding to target proteins and improve metabolic stability by sterically hindering access by metabolic enzymes. nih.gov This often leads to a longer plasma half-life. Furthermore, the lipophilicity of the adamantane moiety can be fine-tuned to optimize the pharmacokinetic profile of a drug candidate. nih.gov

Structure-activity relationship (SAR) studies on adamantyl-urea derivatives have provided valuable insights for medicinal chemists. For instance, modifications to the adamantyl cage, such as the introduction of fluorine or chlorine atoms, have been shown to further increase inhibitory potency. nih.gov The nature of the linker between the adamantyl group and the urea, as well as the substitution pattern on the benzoic acid ring, also significantly influences activity and pharmacokinetic properties.

The tables below summarize key research findings on the structure-activity relationship of adamantyl-urea derivatives as sEH inhibitors.

Table 1: Inhibitory Activity of Adamantyl-Urea Derivatives against Soluble Epoxide Hydrolase (sEH)

| Compound/Derivative | Modification | Target | IC50 (nM) | Reference |

| t-AUCB | trans-cyclohexyloxy-benzoic acid linker | hsEH | 1.3 | acs.org |

| t-AUCB | trans-cyclohexyloxy-benzoic acid linker | mouse sEH | 8 | acs.org |

| t-AUCB | trans-cyclohexyloxy-benzoic acid linker | rat sEH | 8 | acs.org |

| Chlorinated t-AUCB analog | Introduction of chlorine to adamantane | hsEH | 0.04 (40 pM) | nih.gov |

| AEPU | Polyethylene glycol chain instead of benzoic acid | hsEH | 14 | nih.gov |

| AEPU | Polyethylene glycol chain instead of benzoic acid | mouse sEH | 3 | nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. hsEH: human soluble epoxide hydrolase

Table 2: Impact of Adamantyl Group Modification on sEH Inhibition

| Compound Series | Adamantyl Modification | General Effect on Activity | Reference |

| Urea Derivatives | Replacement with cyclohexyl or cyclopentyl | Decreased activity | nih.gov |

| Urea Derivatives | Replacement with cyclooctyl | Minimally decreased activity | nih.gov |

| t-AUCB Analogs | Introduction of fluorine or chlorine | Increased activity | nih.gov |

| Sulfonyl Urea Derivatives | Replacement with 3-hydroxy-1-adamantyl | Diminished activity | acs.org |

These detailed research findings underscore the importance of the adamantyl-urea-benzoic acid scaffold as a starting point for the development of potent and selective enzyme inhibitors with therapeutic potential.

Emerging Research Areas and Future Directions

Development of Novel Analogs with Enhanced Biochemical Specificity

The core structure of 4-(3-adamantan-1-yl-ureido)-benzoic acid, featuring a bulky adamantane (B196018) group linked to a benzoic acid moiety via a urea (B33335) bridge, has been the foundation for extensive structure-activity relationship (SAR) studies. The primary goal of this research is to develop novel analogs with improved potency, selectivity, and pharmacokinetic profiles.

Researchers have systematically modified the adamantane group to enhance the inhibitory activity and metabolic stability of these compounds. For instance, the introduction of substituents at the bridgehead position of the adamantane has been shown to significantly influence their potency. nih.gov The addition of methyl or chloro groups can be beneficial for the inhibitory activity. nih.govmdpi.com Furthermore, the linkage between the adamantane and the urea functional group has been a key area of exploration, with the insertion of a methylene (B1212753) spacer sometimes favoring both potency and physical properties. nih.gov

Another strategy to improve the properties of these urea-based inhibitors has been the replacement of the adamantane moiety with other lipophilic groups, such as aromatic or different aliphatic structures. nih.gov This approach aims to overcome challenges like oxidation and rapid metabolism, which can limit the in vivo half-life of adamantyl-urea compounds. nih.gov The development of amide-based sEH inhibitors, by removing one of the NH groups from the urea structure, has also been investigated. While this modification can lead to a slight decrease in potency for the human sEH enzyme, it can significantly improve the physical properties of the compounds. nih.gov

The following table summarizes some of the key structural modifications and their effects on the properties of adamantyl-urea based sEH inhibitors:

| Structural Modification | Effect on Biochemical Properties | Reference |

| Bridgehead Substitution on Adamantane (e.g., methyl, chloro) | Can increase inhibitory potency. | nih.govmdpi.com |

| Introduction of a Methylene Spacer | May enhance potency and improve physical properties. | nih.gov |

| Replacement of Adamantane with other Lipophilic Groups | Aims to improve metabolic stability and in vivo half-life. | nih.gov |

| Conversion of Urea to Amide Linkage | Can improve physical properties, though may slightly reduce potency for human sEH. | nih.gov |

Exploration of New Biological Targets and Polypharmacology

While the primary target of this compound and its analogs is soluble epoxide hydrolase, there is growing interest in their potential to interact with other biological targets, a concept known as polypharmacology. This multitarget approach could lead to the development of therapies with broader efficacy or novel applications.

Recent computational and experimental studies have begun to explore the potential of adamantyl-urea derivatives to act as multi-target inhibitors. mdpi.com Specifically, researchers are investigating their ability to inhibit mitogen-activated protein kinases (p38 MAPKs) and the proto-oncogenic serine/threonine-protein kinase c-Raf, both of which are critical in cellular signaling pathways related to inflammation and cancer. mdpi.com The development of compounds that can simultaneously modulate sEH and these kinase pathways is a promising strategy for treating complex diseases. mdpi.com

This exploration of polypharmacology opens up new avenues for the therapeutic application of adamantyl-urea based compounds beyond their established role as sEH inhibitors.

Integration of Advanced Omics Technologies for Mechanistic Insights

To gain a more comprehensive understanding of the mechanisms of action of this compound and its analogs, researchers are increasingly turning to advanced "omics" technologies. These approaches, including metabolomics and proteomics, allow for a broad and unbiased analysis of the molecular changes that occur in biological systems in response to drug treatment.

Metabolomic studies, often employing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, have been instrumental in elucidating the metabolic fate of adamantyl-urea based sEH inhibitors. nih.gov For instance, in vivo and in vitro metabolism studies of related compounds have identified key sites of oxidation on the adamantane moiety and the urea nitrogen atoms, as well as cleavage of other parts of the molecule. nih.gov This information is crucial for designing new analogs with improved metabolic stability.

Proteomics can be used to identify the full spectrum of protein targets that a compound interacts with, providing insights into its polypharmacological profile and potential off-target effects. While specific proteomics studies on this compound are not yet widely reported, this technology holds significant promise for uncovering novel mechanisms of action and identifying biomarkers of drug response. The neuroprotective effects of a closely related analog, t-AUCB, are thought to involve multiple components of the neurovascular unit, including neurons and astrocytes, suggesting a complex interplay of molecular events that could be further unraveled by omics approaches. nih.gov

The integration of these advanced omics technologies is essential for moving beyond a single-target view of drug action and towards a more holistic understanding of how these compounds exert their therapeutic effects.

Q & A

Q. What is the synthetic route for t-AUCB, and how is its structural integrity validated?

t-AUCB is synthesized via urea linkage formation between adamantane-1-amine and trans-4-(4-aminocyclohexyloxy)benzoic acid derivatives. Structural validation employs nuclear magnetic resonance (NMR) spectroscopy for bond confirmation and high-resolution mass spectrometry (HR-MS) for molecular weight verification. Computational docking studies (e.g., Schrödinger Maestro) further validate binding conformations to the soluble epoxide hydrolase (sEH) active site, as demonstrated in X-ray crystallography-guided simulations .

Q. What is the primary mechanism of action of t-AUCB in biochemical pathways?

t-AUCB potently inhibits sEH (IC₅₀ ~1–10 nM), stabilizing cardioprotective and anti-inflammatory epoxyeicosatrienoic acids (EETs) by preventing their hydrolysis to dihydroxyeicosatrienoic acids (DHETs). This mechanism enhances EET-mediated vasodilation, reduces oxidative stress, and modulates inflammatory cytokines (e.g., IL-6) .

Q. What standardized assays are used to evaluate t-AUCB’s inhibitory potency?

- Fluorometric assays : Measure sEH activity using cyano(6-methoxy-2-naphthalenyl)methyl ester of trans-epoxysuccinic acid (CMNPC) as a substrate, quantifying hydrolyzed fluorescent products.

- LC-MS/MS : Quantifies EET/DHET ratios in biological matrices to confirm sEH inhibition efficacy .

- Cellular assays : LPS-induced inflammation models in murine macrophages assess IL-6 suppression .

Advanced Research Questions

Q. How is t-AUCB’s pharmacokinetic profile optimized for in vivo studies?

Pharmacokinetic optimization involves:

- Administration routes : Subcutaneous (s.c.) injection achieves higher bioavailability (t₁/₂ = 8–12 hrs) compared to oral dosing.

- Dose adjustments : 3–10 mg/kg in rodent models balances efficacy and toxicity.

- Drinking water delivery : Sustained release maintains plasma concentrations above IC₅₀ for chronic studies .

Q. What in vivo disease models demonstrate t-AUCB’s therapeutic potential?

- Ischemic stroke : Reduces infarct volume by 40–50% in rat middle cerebral artery occlusion (MCAO) models via EET-mediated neuroprotection .

- Hepatic cirrhosis : Lowers portal pressure by 24% and decreases collagen I/α-SMA expression in bile duct-ligated rats .

- Cardiovascular injury : Attenuates ischemia-reperfusion injury in murine hearts by preserving mitochondrial function .

Q. How do researchers address contradictory efficacy data across disease models?

Discrepancies in efficacy (e.g., robust neuroprotection vs. modest hepatic effects) are investigated via:

Q. What computational methods elucidate t-AUCB’s binding interactions with sEH?

Molecular docking (e.g., Schrödinger Maestro) using the human sEH crystal structure (PDB: 5AKY) identifies key interactions:

Q. Can t-AUCB be integrated into combination therapies for enhanced efficacy?

Yes. Synergistic effects are observed with:

Q. How does t-AUCB modulate cytokine networks in inflammatory diseases?

t-AUCB reduces IL-6 mRNA/protein levels by >50% in LPS-treated macrophages via:

Q. What analytical techniques quantify t-AUCB and its metabolites in biological samples?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.